molecular formula C14H17N5O10P2 B1675481 [(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate CAS No. 61925-59-5

[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B1675481
CAS No.: 61925-59-5
M. Wt: 477.26 g/mol
InChI Key: QMGBJUQQYZORLL-HKUMRIAESA-N
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Description

[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is a nucleotide analog, which means it mimics the structure of natural nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of linear-benzoadenosine diphosphate typically involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. These enzymes facilitate the conversion of nucleosides to nucleoside diphosphates through a series of phosphorylation reactions . The process is modular and can be applied to a wide range of natural and modified nucleotide products.

Industrial Production Methods

Industrial production of linear-benzoadenosine diphosphate often employs a one-pot enzymatic synthesis method. This approach is efficient and sustainable, allowing for the direct conversion of cheap nucleoside precursors into the desired nucleotide analogs . The use of biocatalysts in this process enhances the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically achieved using reducing agents.

    Substitution: Replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized nucleotide analogs, while substitution reactions can produce modified nucleotides with different functional groups .

Scientific Research Applications

[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Plays a role in studying cellular processes, particularly those involving nucleotide metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other biologically active compounds

Mechanism of Action

The mechanism of action of linear-benzoadenosine diphosphate involves its interaction with specific molecular targets and pathways. As a nucleotide analog, it can mimic the behavior of natural nucleotides, thereby influencing various biochemical processes. For instance, it may inhibit certain enzymes or interfere with nucleotide metabolism, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is unique due to its specific structural modifications, which confer distinct properties compared to other nucleotide analogs. These modifications can enhance its stability, binding affinity, and overall efficacy in various applications .

Properties

CAS No.

61925-59-5

Molecular Formula

C14H17N5O10P2

Molecular Weight

477.26 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C14H17N5O10P2/c15-13-6-1-8-9(2-7(6)16-4-17-13)19(5-18-8)14-12(21)11(20)10(28-14)3-27-31(25,26)29-30(22,23)24/h1-2,4-5,10-12,14,20-21H,3H2,(H,25,26)(H2,15,16,17)(H2,22,23,24)/t10-,11-,12-,14-/m1/s1

InChI Key

QMGBJUQQYZORLL-HKUMRIAESA-N

SMILES

C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N

Isomeric SMILES

C1=C2C(=CC3=C1N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N

Canonical SMILES

C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linear-benzoadenosine diphosphate;  Lin-benzo-ADP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Reactant of Route 2
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Reactant of Route 3
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Reactant of Route 4
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Reactant of Route 5
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Reactant of Route 6
[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

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